

# INY-03-041: A Technical Guide to its AKT Isoform Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of **INY-03-041**, a potent, PROTAC-based pan-AKT degrader. The document outlines the quantitative biochemical affinity of **INY-03-041** for the three AKT isoforms—AKT1, AKT2, and AKT3—details the experimental methodologies used for this determination, and visualizes key pathways and workflows.

### **Biochemical Selectivity and Potency**

**INY-03-041** is a heterobifunctional degrader that links the ATP-competitive AKT inhibitor GDC-0068 (Ipatasertib) to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the degradation of AKT proteins.[1][2][3] Biochemical assays have demonstrated that **INY-03-041** is a potent pan-AKT inhibitor, with comparable inhibitory activity against all three AKT isoforms.[1] [4]

The inhibitory activity of **INY-03-041** was determined using a fluorescence resonance energy transfer (FRET)-based assay.[1][4][5] The half-maximal inhibitory concentrations (IC50) reveal nanomolar potency against each isoform, indicating that **INY-03-041** effectively inhibits AKT1, AKT2, and AKT3.

### Table 1: Biochemical Inhibition of AKT Isoforms by INY-03-041



| Isoform | IC50 (nM)    |
|---------|--------------|
| AKT1    | 2.0[1][2][4] |
| AKT2    | 6.8[1][2][4] |
| AKT3    | 3.5[1][2][4] |

In addition to its activity against AKT isoforms, the broader kinase selectivity of **INY-03-041** was assessed against a panel of 468 kinases using the KINOMEscan technology.[1][4] The results indicated a similar selectivity profile to its parent inhibitor, GDC-0068.[1][4] While potent in vitro inhibition of known GDC-0068 off-targets S6K1 (IC50 = 37.3 nM) and PKG1 (IC50 = 33.2 nM) was observed, cellular studies did not show degradation of these kinases.[4][5]

## Experimental Protocols Biochemical Kinase Inhibition Assay (FRET-based)

The determination of the IC50 values for **INY-03-041** against AKT1, AKT2, and AKT3 was performed using a commercially available fluorescence resonance energy transfer (FRET)-based assay (Invitrogen, Z'-Lyte).[1][4]

Principle: This assay measures the inhibition of kinase activity by quantifying the phosphorylation of a FRET-peptide substrate. The kinase transfers the gamma-phosphate from ATP to a serine or threonine residue on the substrate. This phosphorylation event prevents a site-specific protease from cleaving the substrate. The uncleaved, phosphorylated substrate results in a high FRET signal, while the cleaved, unphosphorylated substrate yields a low FRET signal. The degree of inhibition is proportional to the FRET signal.

#### General Protocol:

- Reagents: Recombinant human AKT1, AKT2, and AKT3 enzymes, ATP, FRET-peptide substrate specific for AKT, and the test compound (INY-03-041) at various concentrations.
- Reaction Setup: The kinase, peptide substrate, and varying concentrations of INY-03-041
  are incubated together in a microplate well.
- Initiation: The kinase reaction is initiated by the addition of ATP.



- Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
- Development: A development reagent containing a site-specific protease is added to the wells. The protease cleaves only the unphosphorylated substrate.
- Detection: The fluorescence is measured at two wavelengths (emission and excitation) to determine the FRET ratio.
- Data Analysis: The FRET ratios are plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.

## Signaling Pathway and Experimental Workflow AKT Signaling Pathway

The PI3K/AKT signaling cascade is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5] Dysregulation of this pathway is a common feature in many cancers.





Click to download full resolution via product page

Caption: Simplified PI3K/AKT signaling pathway.



## **Experimental Workflow for Determining AKT Degrader Activity**

The following diagram illustrates the typical workflow to characterize a PROTAC-based AKT degrader like **INY-03-041**.



Click to download full resolution via product page

Caption: Workflow for characterizing INY-03-041.

In cellular contexts, such as the triple-negative breast cancer cell line MDA-MB-468, **INY-03-041** induces potent, dose-dependent degradation of all three AKT isoforms.[1][4] This degradation is sustained, leading to prolonged inhibition of downstream signaling pathways.[1] [6] The anti-proliferative effects of **INY-03-041** have been shown to be more potent than its



parent inhibitor, GDC-0068, highlighting the potential advantages of a degradation-based therapeutic strategy.[1][4]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. INY-03-041 | AKT PROTAC | Probechem Biochemicals [probechem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [INY-03-041: A Technical Guide to its AKT Isoform Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192912#selectivity-profile-of-iny-03-041-for-akt-isoforms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com